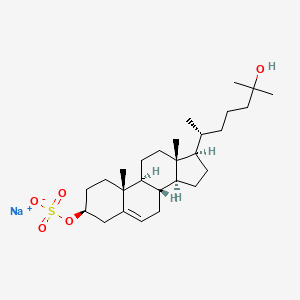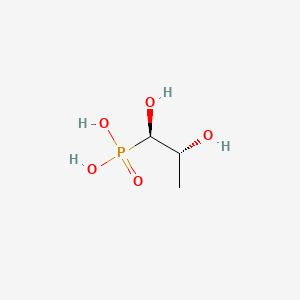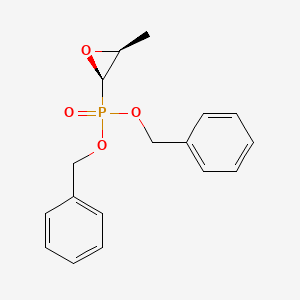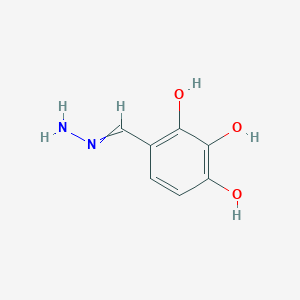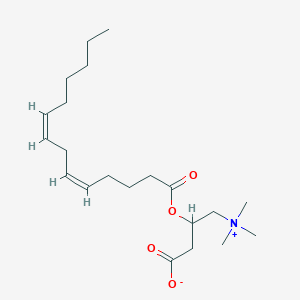
2,2-ジイソブチル-3-メチル-3-オキソプロピオン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate is an organic compound with the molecular formula C₁₄H₂₆O₃ and a molecular weight of 242.35. It is also known by its IUPAC name, ethyl 2-acetyl-4-methyl-2-(2-methylpropyl)pentanoate. This compound is used as a building block in various chemical syntheses and has applications in different fields of scientific research.
科学的研究の応用
Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These interactions can modulate biochemical pathways and influence physiological processes.
類似化合物との比較
Similar Compounds
- Ethyl 3-methyl-2-oxobutyrate
- Ethyl 2-acetyl-4-methylpentanoate
- Ethyl 2,2-dimethyl-3-oxopropionate
Uniqueness
Ethyl 2,2-Diisobutyl-3-methyl-3-oxopropionate is unique due to its specific structural features, such as the presence of two isobutyl groups and a methyl group on the oxopropionate backbone. These structural characteristics confer distinct chemical and physical properties, making it a valuable compound in various synthetic and research applications.
特性
CAS番号 |
412027-13-5 |
|---|---|
分子式 |
C₁₄H₂₆O₃ |
分子量 |
242.35 |
同義語 |
Ethyl 2-Acetyl-2-isobutyl-4-methylpentanoate; 2-Acetyl-2-isobutyl-4-methyl Ethyl Ester Valeric Acid; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


